Multi-step synthesis from substituted pyrrolidinones: This approach typically involves the formation of a 3-hydroxymethyl-2-pyrrolidinone intermediate, followed by dehydration to introduce the methylene group. [] For instance, reacting 3-(hydroxymethyl)lactams with dicyclohexylcarbodiimide using cuprous iodide as a catalyst leads to the formation of 3-methylenelactams. []
Baylis-Hillman reaction: This approach utilizes the reaction of aldehydes with activated alkenes, such as acrylonitrile, followed by cyclization. [, ] This method allows for the introduction of various substituents on the pyrrolidinone ring.
Direct synthesis from readily available starting materials: This strategy focuses on developing efficient and atom-economical routes. One example is the efficient synthesis of 3-methylene-2-pyrrolidinone using readily available starting materials and its subsequent highly exoselective Diels-Alder addition to cyclopentadiene. []
The key chemical reaction involving 3-Methylene-2-pyrrolidinone is the Michael addition. The electron-withdrawing carbonyl group adjacent to the methylene group enhances its electrophilicity, making it susceptible to attack by nucleophiles like thiols. []
Thiol Reactivity: The reactivity of N-aryl α-methylene-γ-lactams with thiols, particularly glutathione, under biomimetic conditions has been investigated. [] Results indicate that the electrophilic reactivity of these compounds is influenced by the nature of the N-aryl substituent and the stereochemistry of the molecule. []
Diels-Alder reaction: The exocyclic double bond in 3-methylene-2-pyrrolidinone can participate in Diels-Alder reactions, enabling the construction of bicyclic compounds. []
Anticonvulsant Activity: Several derivatives have displayed anticonvulsant activity in animal models, particularly in the maximal electroshock seizure and subcutaneous pentylenetetrazol seizure threshold tests. []
Antitumor Potential: Though initial studies on a series of 1-aryl-3-methylene-2-pyrrolidinones as antitumor agents against B16 melanocarcinoma and P-388 lymphocytic leukemia proved insignificant, the potential of this scaffold in developing antitumor agents remains an active area of research. [, ]
Angiotensin-Converting Enzyme (ACE) Inhibitors: Derivatives containing a mercaptomethyl group at the 3-position have shown ACE inhibitory activity. [] While not as potent as Captopril, these compounds offer valuable insights for designing novel ACE inhibitors.
Targeted Covalent Inhibitors: The α-methylene-γ-lactam motif shows promise as a warhead for developing targeted covalent inhibitors. [] Understanding the factors governing their electrophilic reactivity is crucial for designing effective inhibitors.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2